molecular formula C16H18FNO2S B4599073 1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide

1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide

Cat. No.: B4599073
M. Wt: 307.4 g/mol
InChI Key: SIKKCOWNXAMASZ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 2,4,6-trimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-fluoroaniline is reacted with 2,4,6-trimethylbenzenesulfonyl chloride in an organic solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products formed include sulfonic acids or sulfonates.

    Reduction: The major products include amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known for its antibacterial and antifungal properties.

    Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts the bacterial cell’s ability to produce folic acid, leading to its death. Additionally, the fluorophenyl and trimethylphenyl groups may enhance the compound’s binding affinity to its target enzymes, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluorophenyl)-3-(2,4,6-trimethylphenyl)urea
  • 1-(2-fluorophenyl)-3-(2,4,5-trimethylphenyl)urea
  • 1-(3-(trifluoromethyl)phenyl)-3-(2,4,5-trimethylphenyl)urea
  • 1-(2-(trifluoromethyl)phenyl)-3-(2,4,6-trimethylphenyl)urea

Uniqueness

1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide is unique due to its specific combination of a fluorophenyl group and a trimethylphenyl group attached to a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-11-8-12(2)16(13(3)9-11)18-21(19,20)10-14-6-4-5-7-15(14)17/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKKCOWNXAMASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)CC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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